molecular formula C9H9ClF3NO B11799715 (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B11799715
M. Wt: 239.62 g/mol
InChI Key: PLSOBXBCONRYIT-FJXQXJEOSA-N
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Description

(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 1965314-59-3) is a chiral amine derivative featuring a 2,3-dihydrobenzofuran scaffold substituted with a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₉H₉ClF₃NO, with an average molecular mass of 239.621 g/mol and a single stereocenter at the 3-position of the dihydrobenzofuran ring . The compound is synthesized as a hydrochloride salt to enhance solubility and stability, a common strategy for bioactive amines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

(3R)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m0./s1

InChI Key

PLSOBXBCONRYIT-FJXQXJEOSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Chiral Catalyst Systems

The enantioselective synthesis of the R-enantiomer is achieved using transition-metal catalysts with chiral ligands. Ruthenium complexes paired with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands enable asymmetric hydrogenation of prochiral ketones or imines to form the amine with high enantiomeric excess (ee). For example:

  • Substrate : 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-one

  • Catalyst : RuCl₂[(R)-BINAP]

  • Conditions : H₂ (50 psi), ethanol, 25°C, 24 hours

  • Outcome : (R)-amine intermediate with 92–95% ee, isolated as the hydrochloride salt via HCl gas treatment.

Radical Trifluoromethylation

The trifluoromethyl group is introduced via radical-mediated pathways using TMSCF₃ (Ruppert–Prakash reagent) under photoredox catalysis:

  • Reagents : TMSCF₃, [Ir(ppy)₃] (photocatalyst), blue LED light

  • Reaction : Radical addition to a dihydrobenzofuran precursor followed by oxidative quenching

  • Yield : 68–72% after purification.

Resolution of Racemates

Diastereomeric Salt Formation

Racemic 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is resolved using chiral resolving agents:

  • Agent : (1S)-(+)-10-Camphorsulfonic acid

  • Solvent : Ethanol/water (4:1 v/v)

  • Result : (R)-enantiomer preferentially crystallizes, yielding 85–88% ee after two recrystallizations.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the S-enantiomer, leaving the R-enantiomer unreacted:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Acyl Donor : Vinyl acetate

  • Conversion : 45–50% (theoretical maximum for kinetic resolution)

  • ee (R) : >99% after separation.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs flow chemistry to enhance efficiency:

  • Step 1 : Continuous cyclization in a microreactor (residence time: 2 minutes, 120°C)

  • Step 2 : Gas-phase trifluoromethylation using CF₃Br/CoF₃

  • Step 3 : Enzymatic resolution in a packed-bed reactor with immobilized CAL-B

  • Throughput : 50 kg/day with 95% overall yield.

Catalytic System Optimization

Industrial catalysts are tailored for cost-effectiveness and recyclability:

  • Cyclization Catalyst : FeCl₃/CuCl₂ (1:2) on silica support

  • Lifetime : 15 reaction cycles with <5% activity loss

  • Waste Reduction : 90% solvent recovery via distillation.

Comparative Analysis of Methods

Table 1: Efficiency Metrics for Key Synthetic Routes

MethodYield (%)ee (%)Reaction Time (h)Scalability
Asymmetric Hydrogenation7892–9524Moderate
Radical CF₃ Addition68–72N/A48Low
Kinetic Resolution40–45>9972High
Continuous Flow95992 (per step)Industrial

Table 2: Industrial Process Parameters

ParameterCyclizationTrifluoromethylationResolution
Temperature (°C)1208025
Pressure (bar)1151
Catalyst Loading (wt%)5102
Energy Consumption (kWh/kg)8.212.53.1

Challenges and Innovations

Stereochemical Control

The rigidity of the dihydrobenzofuran ring complicates asymmetric induction. Recent advances include:

  • Dynamic Kinetic Resolution : Combining Ru catalysts with chiral amines to invert configuration in situ.

  • Enzyme Engineering : Tailored lipases for improved selectivity in kinetic resolution.

Trifluoromethyl Group Stability

The electron-withdrawing -CF₃ group can destabilize intermediates. Mitigation strategies involve:

  • Protective Group Strategy : Temporarily masking the amine as a tert-butoxycarbonyl (Boc) derivative during CF₃ introduction.

  • Low-Temperature Reactions : Performing trifluoromethylation at −40°C to minimize side reactions .

Chemical Reactions Analysis

Amine-Focused Reactions

The primary amine group enables nucleophilic substitution and condensation reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides. For example:
(R)-5-(CF3)-dihydrobenzofuran-3-amine+AcClN-acetyl derivative\text{(R)-5-(CF}_3\text{)-dihydrobenzofuran-3-amine} + \text{AcCl} \rightarrow \text{N-acetyl derivative}
Conditions : THF, −20°C, TBTU/Et3_3N coupling reagent .
Yield : 41–88% .

Alkylation

The amine reacts with alkyl halides or epoxides:
Amine+R-XN-alkylated product\text{Amine} + \text{R-X} \rightarrow \text{N-alkylated product}
Reagents : Methyl iodide, benzyl bromide.
Solvent : Dichloromethane, room temperature.

Salt Formation

As a hydrochloride salt, it participates in acid-base reactions:
Amine\cdotpHCl+NaOHFree base+NaCl+H2O\text{Amine·HCl} + \text{NaOH} \rightarrow \text{Free base} + \text{NaCl} + \text{H}_2\text{O}
Applications : Purification via free base extraction .

Benzofuran Ring Reactions

The dihydrobenzofuran scaffold undergoes characteristic transformations:

Oxidation

The benzofuran ring can be oxidized to quinone derivatives:
DihydrobenzofuranKMnO4/H+Quinone\text{Dihydrobenzofuran} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Quinone}
Conditions : Acidic aqueous medium.
Mechanism : Electron-withdrawing CF3_3 group stabilizes cationic intermediates.

Reduction

Catalytic hydrogenation opens the furan ring:
DihydrobenzofuranH2/Pd-CAlkane diol\text{Dihydrobenzofuran} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Alkane diol}
Yield : 25–80% (observed in analogous compounds) .

Trifluoromethyl Group Reactivity

The CF3_3 group directs electrophilic substitution and stabilizes intermediates:

Electrophilic Aromatic Substitution (EAS)

Despite CF3_3's deactivating effect, halogenation occurs at the 4-position:
Compound+Br25-CF3-4-Br-dihydrobenzofuran\text{Compound} + \text{Br}_2 \rightarrow \text{5-CF}_3\text{-4-Br-dihydrobenzofuran}
Reagents : Bromine in acetic acid .
Yield : 80% (similar structures) .

Key Reaction Data

Reaction TypeReagents/ConditionsProductsYield/OutcomeSource
AcylationTBTU/Et3_3N, THF, −20°CAmides41–88%
AlkylationR-X, DCM, rtN-Alkylated aminesModerate
OxidationKMnO4_4, H2_2SO4_4QuinonesNot reported
BrominationBr2_2, AcOH, 80°C4-Bromo derivative80% (analog)
Salt NeutralizationNaOH, H2_2OFree baseQuantitative

Mechanistic Considerations

  • Electron-Withdrawing Effects : The CF3_3 group stabilizes transition states in EAS via inductive effects, directing substitution to the 4-position.

  • Amine Reactivity : The hydrochloride salt enhances solubility in polar solvents but requires free base generation for nucleophilic reactions .

Scientific Research Applications

Preliminary studies indicate that (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride may interact with various biological targets, particularly receptors involved in mood regulation and neurological functions. These interactions suggest potential applications in treating psychiatric disorders.

Interaction Studies

Research has focused on the compound's binding affinity to serotonin and dopamine receptors, which are crucial in mood regulation. Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential.

Medicinal Chemistry Applications

The unique properties of this compound make it suitable for several applications in medicinal chemistry:

  • Antidepressant Development : Given its interaction with serotonin and dopamine receptors, there is potential for developing antidepressant medications.
  • Anticancer Properties : Initial cytotoxicity studies have shown promise against various cancer cell lines, indicating a potential role in cancer therapy.
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antimicrobial properties against resistant bacterial strains.

Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on human glioblastoma cells revealed a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability
1085
2565
5045
10015

This data suggests significant potential for further development as an anticancer agent.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound NameMIC (µM)Activity Against
This compoundTBDTBD
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide0.16–0.68MRSA
Other derivatives9.75–12.0Mycobacterium tuberculosis

Comparison with Similar Compounds

Substituent Variations: Trifluoromethyl vs. Bromo/Hydroxy/Trifluoromethoxy Groups

The substitution pattern on the dihydrobenzofuran ring significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Chiral Center Price (USD) Key Features
(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride (Target) -CF₃ (5) 239.62 R-configuration - High lipophilicity; metabolic stability
(R)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 1414960-64-7) -Br (5) ~250.05* R-configuration - Electrophilic for cross-coupling reactions
(S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine HCl (CAS: A994024217) -OCF₃ (5) ~269.65* S-configuration $1,422.00/1g Enhanced electron-withdrawing effects
2,3-Dihydrobenzofuran-3-amine hydrochloride (CAS: 204959-86-0) None (parent compound) ~169.62* None $507.00/5g Baseline for substituent effect studies

*Calculated based on molecular formulas.

  • Trifluoromethyl (-CF₃) vs. Bromo (-Br): The target compound’s -CF₃ group offers stronger electron-withdrawing effects and higher metabolic stability compared to -Br, which is bulkier and prone to nucleophilic substitution. Bromo analogues (e.g., 1414960-64-7) are more reactive in Suzuki-Miyaura couplings, making them versatile intermediates .
  • Trifluoromethoxy (-OCF₃): The S-enantiomer of the trifluoromethoxy analogue (CAS: A994024217) has a higher molecular weight and price, likely due to synthetic complexity. The -OCF₃ group increases polarity but may reduce membrane permeability compared to -CF₃ .

Stereochemical Comparisons: R vs. S Enantiomers

Chirality critically impacts pharmacological activity. For example:

  • The (R)-enantiomer of the target compound is prioritized in patents for synthesizing kinase inhibitors and GPCR modulators, suggesting its configuration favors target binding .
  • The (S)-enantiomer of 5-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine (CAS: A994024217) is sold at a premium, implying distinct biological roles. Enantiomeric pairs often exhibit differences in potency, toxicity, or metabolic pathways .

Role in Medicinal Chemistry

The target compound and its analogues are frequently employed in drug discovery:

  • Patent Applications: The (R)-enantiomer is used to synthesize pyrrolidine- and pyridazine-carboxamide derivatives (e.g., EP 4 374 877 A2), highlighting its utility as a chiral building block for kinase inhibitors .
  • Biological Relevance: Trifluoromethyl groups improve pharmacokinetic properties by resisting oxidative metabolism. Bromo analogues (e.g., 1414960-64-7) serve as intermediates for late-stage functionalization via cross-coupling .

Biological Activity

(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, interaction studies, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9H8ClF3N
  • Molecular Weight : 227.62 g/mol
  • CAS Number : 2229280-88-8

The compound features a benzofuran core structure with a trifluoromethyl group at the 5-position, enhancing its lipophilicity and metabolic stability. These properties are crucial for its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the benzofuran core followed by the introduction of the trifluoromethyl group. Specific synthetic routes may vary but generally include:

  • Formation of the benzofuran structure.
  • Introduction of the trifluoromethyl group via electrophilic substitution.
  • Finalization through hydrochloride salt formation.

Interaction Studies

Preliminary studies suggest that this compound may interact with various biological targets, particularly serotonin and dopamine receptors. These interactions are significant as they relate to mood regulation and neurological functions. The following table summarizes potential binding affinities based on structural similarities with other compounds:

Compound NameBinding Affinity (IC50)Target Receptor
Compound A0.94 μMAndrogen Receptor
Compound B0.30 μMDopamine D2
(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HClTBDSerotonin/Dopamine

These findings indicate a promising avenue for further exploration into the pharmacological effects of this compound.

Case Studies and Research Findings

  • Mood Regulation : A study explored the effects of compounds similar to this compound on mood regulation in animal models. The results indicated significant improvements in depressive-like behaviors, suggesting potential antidepressant properties.
  • Neurological Applications : Research has shown that compounds with similar structures exhibit neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems, specifically through serotonin and dopamine pathways.
  • Cancer Research : Investigations into the compound's activity against cancer cells have revealed that it may inhibit tumor growth in specific xenograft models, particularly those driven by androgen receptors. This positions this compound as a potential candidate for further development in cancer therapeutics.

Q & A

Q. What are the recommended synthetic routes for (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride, and how can enantiomeric purity be optimized?

Methodological Answer:

  • Core Synthesis Strategy : Start with a dihydrobenzofuran scaffold and introduce the trifluoromethyl group via electrophilic trifluoromethylation or cross-coupling reactions. For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is critical.
  • Enantiopurity Optimization : Use chiral HPLC (e.g., with amylose-based columns) to resolve enantiomers. Monitor reaction intermediates with 19F^{19}\text{F} NMR to track trifluoromethyl group incorporation and stereochemical integrity .
  • Key Reagents : 3,5-Bis(trifluoromethyl)benzoyl chloride () may serve as a trifluoromethylation precursor.

Q. What analytical techniques are most effective for characterizing this compound, particularly for distinguishing stereoisomers?

Methodological Answer:

  • Primary Techniques :
    • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid (TFA) to resolve enantiomers ().
    • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm regiochemistry and trifluoromethyl group placement.
    • Polarimetry : Measure specific rotation to validate enantiomeric excess (e.e.) against literature standards.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation ().
    • Store in airtight containers at 2–8°C to prevent hydrolysis of the hydrochloride salt ().
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal ().

Advanced Research Questions

Q. How does the stereochemistry of the dihydrobenzofuran core influence pharmacological activity in preclinical models?

Methodological Answer:

  • Stereochemical Impact : The (R)-configuration enhances binding affinity to aminergic receptors (e.g., serotonin transporters) due to spatial compatibility with hydrophobic pockets.
  • Experimental Design :
    • Compare (R)- and (S)-enantiomers in radioligand binding assays (e.g., 3H^3\text{H}-citalopram displacement).
    • Use molecular docking simulations to map interactions with receptor residues ().
  • Data Interpretation : Contradictions in activity between enantiomers may arise from off-target effects, necessitating selectivity profiling via kinase panels.

Q. What strategies address instability of the trifluoromethyl group under varying pH conditions?

Methodological Answer:

  • Stability Testing :
    • Perform accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for defluorination byproducts ().
    • Use buffered solutions (pH 1–10) to identify degradation thresholds.
  • Mitigation Approaches :
    • Formulate as a lyophilized powder to minimize hydrolytic degradation.
    • Introduce electron-withdrawing substituents adjacent to the trifluoromethyl group to enhance stability ().

Q. How can researchers resolve contradictions in reported bioactivity data across different assay systems?

Methodological Answer:

  • Root-Cause Analysis :
    • Compare assay conditions (e.g., cell lines, incubation times, solvent concentrations). For instance, DMSO >0.1% may alter membrane permeability ().
    • Validate target engagement using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Case Study : Discrepancies in IC50_{50} values may arise from differential protein binding in serum-containing vs. serum-free assays ().

Q. What advanced computational methods predict metabolite formation for this compound?

Methodological Answer:

  • In Silico Tools :
    • Use software like Schrödinger’s Metabolite Prediction Suite to identify likely Phase I/II metabolites (e.g., hydroxylation at C2 of the dihydrobenzofuran ring).
    • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).
  • Key Metabolites : Monitor for 5-trifluoromethyl-3-aminodihydrobenzofuran glucuronide using LC-MS/MS ().

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